molecular formula C12H18N2O2 B14680269 4-Nitro-N,N-di(propan-2-yl)aniline CAS No. 29275-99-8

4-Nitro-N,N-di(propan-2-yl)aniline

Cat. No.: B14680269
CAS No.: 29275-99-8
M. Wt: 222.28 g/mol
InChI Key: JKBSYSWQGHTVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-N,N-di(propan-2-yl)aniline is an organic compound with the molecular formula C12H18N2O2 It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two isopropyl groups, and a nitro group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N,N-di(propan-2-yl)aniline typically involves the nitration of N,N-di(propan-2-yl)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the para position relative to the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N,N-di(propan-2-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 4-Amino-N,N-di(propan-2-yl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Nitroso and nitro derivatives of the original compound.

Scientific Research Applications

4-Nitro-N,N-di(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a model compound in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitro-N,N-di(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to inhibition or activation of specific pathways. The isopropyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Lacks the isopropyl groups, making it less lipophilic and potentially less effective in certain applications.

    N,N-Diisopropylaniline:

    N-Isopropyl-4-nitroaniline: Similar structure but with only one isopropyl group, affecting its physical and chemical properties.

Uniqueness

4-Nitro-N,N-di(propan-2-yl)aniline is unique due to the presence of both the nitro group and two isopropyl groups, which confer distinct reactivity and lipophilicity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

29275-99-8

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-nitro-N,N-di(propan-2-yl)aniline

InChI

InChI=1S/C12H18N2O2/c1-9(2)13(10(3)4)11-5-7-12(8-6-11)14(15)16/h5-10H,1-4H3

InChI Key

JKBSYSWQGHTVRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.